1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid are Bromodomain-containing proteins (BRDs) , specifically BRD4 and BRD2 . These proteins are known to bind acetylated lysines present in proteins, notably histones, and are thereby thought to participate in deciphering the histone code .
Mode of Action
The compound acts as an acetyl-lysine-mimetic bromodomain ligand . It inhibits the interaction between bromodomains and acetylated lysines, thereby disrupting the reading of the histone code . This interaction is competitive, meaning the compound competes with acetylated lysines for binding to the bromodomains .
Biochemical Pathways
The inhibition of bromodomains affects the epigenetic regulation of gene transcription . By disrupting the reading of the histone code, the compound can influence the expression of genes regulated by acetylation-dependent mechanisms . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The compound’smolecular weight (238.25) and molecular formula (C11H14N2O4) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The compound has demonstrated significant anti-proliferative activity against certain cancer cell lines . It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)5-13-4-8(11(15)16)3-10(13)14/h8H,3-5H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHYSVNJGWSSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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